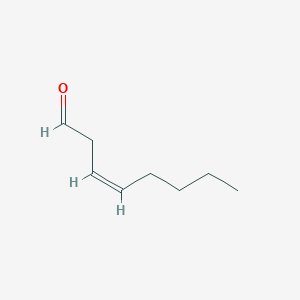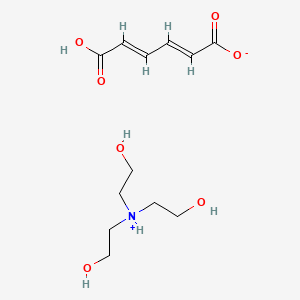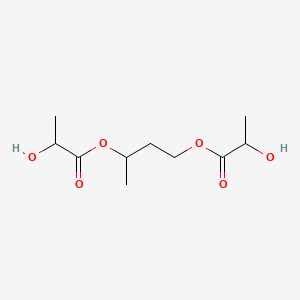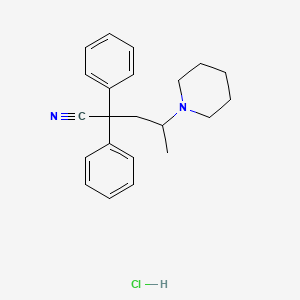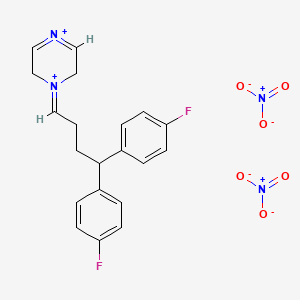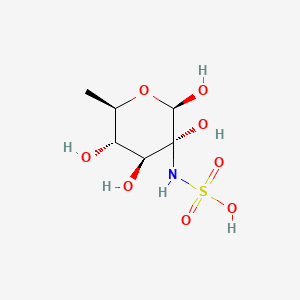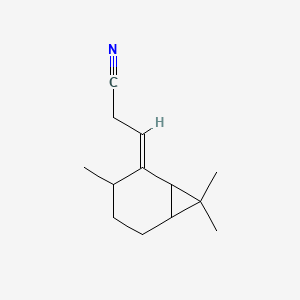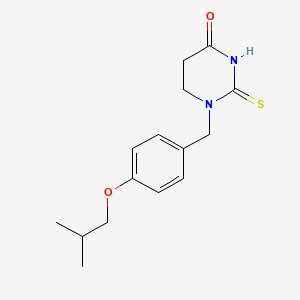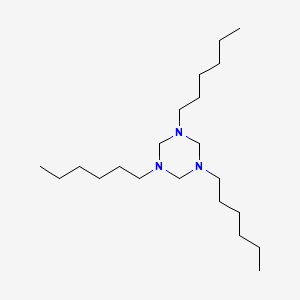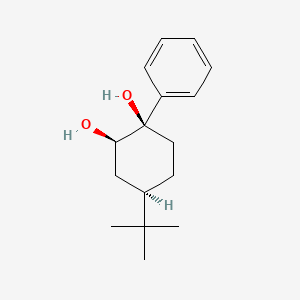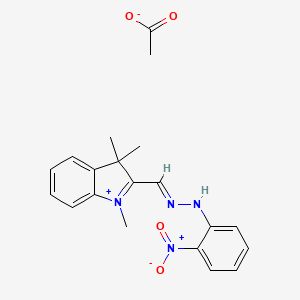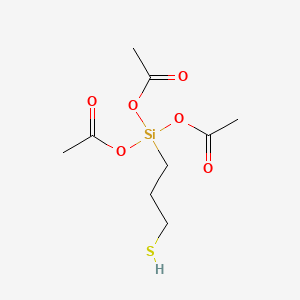
Triacetoxy(3-mercaptopropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetoxy(3-mercaptopropyl)silane is an organosilicon compound with the molecular formula C9H16O6SSi. It is a silane coupling agent that contains both organic functional groups and hydrolyzable siloxane bonds. This compound is widely used in various industrial and scientific applications due to its ability to form strong chemical bonds with both organic and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triacetoxy(3-mercaptopropyl)silane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the acetylation process. The general reaction scheme is as follows: [ \text{3-Mercaptopropyltrimethoxysilane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Methanol} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Triacetoxy(3-mercaptopropyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound hydrolyzes in the presence of water to form silanetriol and acetic acid.
Condensation: It can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Other silanes or silanols, typically under acidic or basic conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.
Major Products Formed
Hydrolysis: Silanetriol and acetic acid.
Condensation: Polysiloxanes or cross-linked siloxane networks.
Substitution: Functionalized silanes with different organic groups.
Wissenschaftliche Forschungsanwendungen
Triacetoxy(3-mercaptopropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: Utilized in the modification of surfaces for biomolecule immobilization, enhancing the biocompatibility of materials.
Medicine: Applied in the development of drug delivery systems and medical coatings to improve the interaction between biological tissues and medical devices.
Industry: Used in the production of adhesives, sealants, and coatings to enhance their mechanical properties and durability
Wirkmechanismus
The mechanism of action of triacetoxy(3-mercaptopropyl)silane involves the hydrolysis of its acetoxy groups to form silanol groups. These silanol groups can then react with hydroxyl groups on the surface of inorganic materials, forming strong siloxane bonds. This process enhances the adhesion and compatibility between organic and inorganic phases, making it a valuable coupling agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Mercaptopropyltrimethoxysilane
- 3-Aminopropyltriethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
Uniqueness
Triacetoxy(3-mercaptopropyl)silane is unique due to its combination of mercapto and acetoxy functional groups. This allows it to participate in a variety of chemical reactions, making it versatile for different applications. Its ability to form strong bonds with both organic and inorganic materials sets it apart from other silane coupling agents .
Eigenschaften
CAS-Nummer |
45189-99-9 |
|---|---|
Molekularformel |
C9H16O6SSi |
Molekulargewicht |
280.37 g/mol |
IUPAC-Name |
[diacetyloxy(3-sulfanylpropyl)silyl] acetate |
InChI |
InChI=1S/C9H16O6SSi/c1-7(10)13-17(6-4-5-16,14-8(2)11)15-9(3)12/h16H,4-6H2,1-3H3 |
InChI-Schlüssel |
QOCXHIDKNIMUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[Si](CCCS)(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



